Aziridinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

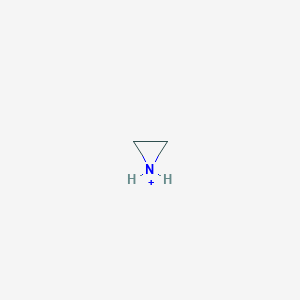

Aziridinium is an azacycloalkane and an this compound ion. It is a conjugate acid of an aziridine.

科学的研究の応用

Synthesis of Bioactive Compounds

Aziridinium ions are pivotal in the synthesis of bioactive molecules, especially alkaloids. A notable study demonstrated the alkylative ring-opening of bicyclic this compound ions to generate 2-alkylpiperidines, which are crucial intermediates for synthesizing various bioactive compounds like conine and (+)-epiquinamide. The reaction conditions were optimized using organocopper reagents, yielding products with high regioselectivity and stereospecificity (Table 1) .

Table 1: Optimization of Reaction Conditions for this compound Ion Ring Expansion

| Reagent | Solvent | Yield (%) |

|---|---|---|

| n-PrMgBr | 1,4-Dioxane | 70 |

| CuI | Anhydrous THF | 50 |

| Various Alkyls | >50 |

Chemotherapeutic Applications

The historical context of this compound ions includes their role in the development of nitrogen mustard drugs for cancer treatment. These compounds exploit the reactivity of this compound ions to form alkylating agents that target DNA, leading to cell death in rapidly dividing cancer cells. The initial use of nitrogen mustard derivatives resulted from observations made during World War II and has since evolved into a significant area of research in oncology .

Synthetic Methodologies

Recent advances highlight the versatility of this compound ions in synthetic chemistry. For instance, a study reported a [3+3] ring expansion method that transforms bicyclic aziridines into complex dehydropiperidines under mild conditions. This approach allows for the rapid construction of enantioenriched scaffolds, demonstrating the utility of this compound ylides as intermediates for larger nitrogen-containing heterocycles .

Photochemistry and Bioconjugation

This compound ions have also been employed in photoinitiated reactions, expanding their application in bioconjugation techniques. A novel photo-activatable this compound precursor was designed to temporally control alkylation reactions, allowing for spatially selective modifications in biological systems. This method enhances the toolkit for protein labeling and tracking, showcasing the potential of this compound compounds in chemical biology .

Regioselectivity and Stereochemistry

The regioselective opening of this compound ions is a critical aspect of their synthetic utility. Research indicates that nucleophiles such as amines and thiolates can selectively attack specific carbon positions on the this compound ion, yielding products with desired stereochemistry. For example, thiolate nucleophiles predominantly attack at the C-2 position while amines target C-3, which is essential for producing compounds like beta-lactams and benzodiazepines .

化学反応の分析

Regiochemical Pathways in Ring-Opening Reactions

Aziridinium ions undergo nucleophilic attacks at distinct positions depending on reaction conditions:

Mechanistic Insights :

-

Electrophile Influence : Benzylation with BnBr stabilizes thermodynamic pathways (C3 attack), while protonation with HBr favors kinetic routes (C2 attack) .

-

Solvent Effects : Polar aprotic solvents enhance nucleophilicity, shifting selectivity toward kinetic products .

Alkylative Ring-Opening with Organocopper Reagents

Bicyclic this compound ions react with in situ-generated organocopper nucleophiles to form 2-alkyl piperidines:

Optimized Conditions (Table 1 ):

-

Catalyst: CuI (10 mol%)

-

Solvent: 1,4-Dioxane

-

Yield Range: 25–70%

Substrate Scope :

| Alkyl Group | Yield (%) | Notes |

|---|---|---|

| n-Propyl | 70 | Optimal for non-hindered cases |

| Allyl | 65 | Retains stereochemistry |

| Benzyl | 38 | Steric hindrance limits yield |

This method synthesizes bioactive targets like (+)-conine and (+)-epiquinamide .

This compound Ylides in Rearrangement Reactions

This compound ylides generated from carbene-aziridine interactions enable stereospecific transformations:

Key Pathways :

-

-Stevens Rearrangement : Forms methyleneazetidines via asynchronous transition states (ΔG‡ = 9.2 kcal/mol) .

-

Cheletropic Extrusion : Produces alkenes (e.g., 5c ) at elevated temperatures (83°C in 1,2-dichloroethane) .

-

Ring Expansion : Rhodium carbenes induce [3+3] cycloadditions to dehydropiperidines with >90% ee .

Computational Evidence :

-

Non-Curtin-Hammett kinetics govern competing pathways (e.g., INT5 vs. INT6 ) .

-

Transition states favor pseudosigmatropic rearrangements over extrusion (ΔΔG‡ = 5.3 kcal/mol) .

Bicyclic this compound Ion Reactivity

Azaheterocycle-derived bicyclic this compound ions enable modular synthesis of nitrogen-containing frameworks:

Applications :

-

NK-1 Receptor Antagonists : Synthesized via bridgehead attack (pathway a) on bicyclic ion 44 .

-

Fluorinated Piperidines : DAST-mediated C–F bond formation at bridge positions yields 50 with >95% stereoretention .

-

Boronated Alkenyl Piperidines : Trans-alkenyl-B(C6F5)2 adducts stabilize zwitterionic intermediates (e.g., 75 ) .

Synthetic Utility and Biological Relevance

This compound chemistry enables efficient access to:

-

Anticancer Agents : PF-00951966 (kinase inhibitor) via N-methylative ring opening .

-

Neurological Targets : Benzazepines (68 , 72 ) through ylide-mediated cyclizations .

This compound ions serve as versatile intermediates in organic synthesis, with reactivity tunable via electrophile choice, solvent, and nucleophile steric/electronic profiles. Their applications span drug discovery and natural product synthesis, underscored by precise regiochemical control and stereochemical fidelity.

特性

CAS番号 |

91127-35-4 |

|---|---|

分子式 |

C2H6N+ |

分子量 |

44.08 g/mol |

IUPAC名 |

aziridin-1-ium |

InChI |

InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2/p+1 |

InChIキー |

NOWKCMXCCJGMRR-UHFFFAOYSA-O |

SMILES |

C1C[NH2+]1 |

正規SMILES |

C1C[NH2+]1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。